molecular formula C15H17N3O4 B5587601 N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide

Cat. No. B5587601
M. Wt: 303.31 g/mol
InChI Key: MDAVSSMOHVNTGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches for related compounds often involve multi-component reactions, catalyzed processes, and the use of specific reagents to construct oxadiazole rings and integrate them into complex organic frameworks. For instance, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides demonstrates multi-component reactions catalyzed by NaHSO4, highlighting the complexity and specificity of synthesizing oxadiazole-containing compounds (Gein et al., 2017).

Molecular Structure Analysis

The structure of related compounds is typically elucidated using spectroscopic methods like IR, NMR, and X-ray crystallography. For example, the crystal and molecular structures of 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and its derivatives were determined by X-ray crystallography, providing insights into the spatial arrangement and bonding within molecules (Willer et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole derivatives can include nucleophilic substitutions, cyclization reactions, and interactions with various reagents to form new bonds or modify existing ones. The formation of 1,2,4-oxadiazole-3-carboxamide through an acid-promoted reaction showcases the reactivity of these compounds under specific conditions (Du et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be significantly influenced by their molecular architecture. For instance, the measured density of specific oxadiazole derivatives was notably high, attributed to their unique structural characteristics (Willer et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are crucial for understanding the applications and behavior of these compounds. Oxadiazole derivatives have been evaluated for a range of activities, indicating their potential in various fields. For example, certain derivatives show antimicrobial activity, suggesting their functional group interactions contribute to biological activity (Latthe & Badami, 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Oxadiazoles have been found to have various biological activities, including antibacterial, antifungal, and anti-inflammatory activities .

Future Directions

The future research directions could involve studying the compound’s biological activity, given the known activities of other oxadiazole compounds. Additionally, research could be conducted to optimize its synthesis and explore its potential uses .

properties

IUPAC Name

N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-10-15(18-22-17-10)20-7-6-16-14(19)12-8-11-4-2-3-5-13(11)21-9-12/h2-5,12H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAVSSMOHVNTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCNC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide

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